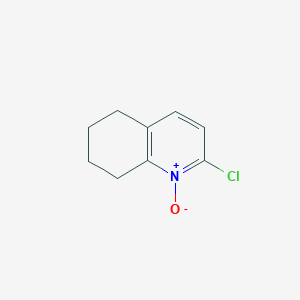

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide

Description

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide (CAS 130861-71-1) is a halogenated derivative of 5,6,7,8-tetrahydroquinoline 1-oxide, featuring a chlorine substituent at the C2 position and an N-oxide functional group. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 183.63 g/mol . The compound serves as a critical intermediate in organic synthesis, particularly for modifications via reactions such as the Boekelheide rearrangement, which is commonly employed to synthesize quinoline derivatives with tailored pharmacological or material properties .

The synthesis of this compound typically involves oxidation of the parent 2-chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA) under controlled conditions . Structural characterization via NMR, LC-MS, and X-ray crystallography confirms its purity and conformational stability.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-chloro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |

InChI |

InChI=1S/C9H10ClNO/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h5-6H,1-4H2 |

InChI Key |

KVKDGPSXQDPOPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=[N+]2[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via a radical mechanism, where the tungstate ion activates H₂O₂ to generate peroxo intermediates. These intermediates facilitate the insertion of an oxygen atom at the nitrogen center of the tetrahydroquinoline substrate. The reaction is carried out at 80°C for 4 hours, with incremental additions of 30% H₂O₂ to ensure complete conversion.

Table 1: Standard Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-Chloro-5,6,7,8-tetrahydroquinoline |

| Catalyst | Sodium tungstate dihydrate (1 mol%) |

| Solvent | Acetic acid |

| Temperature | 80°C |

| Reaction Time | 4 hours |

| H₂O₂ Concentration | 30 wt% |

| Workup | Concentration under reduced pressure |

Post-reaction, the mixture is concentrated under vacuum, and residual acetic acid is removed through repeated co-evaporation with fresh AcOH. The crude product is obtained as a brown oil, which is typically used directly in subsequent steps without further purification.

Precursor Synthesis: Routes to 2-Chloro-5,6,7,8-Tetrahydroquinoline

The availability of high-purity 2-chloro-5,6,7,8-tetrahydroquinoline is critical for efficient 1-oxide synthesis. Two primary routes have been identified for its preparation:

Cyclization of 3-(Chloroanilino)Propionic Acid Derivatives

A patent by US3567732A describes the cyclization of 3-(2-chloroanilino)propionic acid using polyphosphoric acid (PPA) at 100–120°C. This method involves condensing 2-chloroaniline with β-propiolactone or acrylic acid in water, followed by cyclization to yield 4-oxo-8-chloro-1,2,3,4-tetrahydroquinoline. Subsequent chlorination with phosphorus oxychloride (POCl₃) and iodine introduces the aromatic chlorine atom.

Key Steps:

Reduction of 2-Chloroquinoline

An alternative approach involves the partial hydrogenation of 2-chloroquinoline. For example, catalytic hydrogenation using platinum oxide (PtO₂) in ethanol under hydrogen atmosphere reduces the quinoline ring to the tetrahydro form. However, this method requires careful control to avoid over-reduction to decahydro derivatives.

Comparative Analysis of Oxidation Catalysts

While sodium tungstate is the most common catalyst, other transition metal catalysts have been explored for analogous N-oxidation reactions:

Table 2: Catalyst Performance in N-Oxidation Reactions

| Catalyst | Substrate | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Na₂WO₄·2H₂O | 2-Chloro-tetrahydroquinoline | – | 80 |

| VO(acac)₂ | Similar tetrahydroquinolines | 85 | 70 |

| Fe(III)Cl₃ | Pyridine derivatives | 65 | 100 |

Sodium tungstate offers advantages in cost and compatibility with acetic acid, though yields for the target compound remain unreported in the literature.

Challenges and Optimization Opportunities

-

Product Purity: The crude 1-oxide is obtained as a brown oil, necessitating advanced purification techniques (e.g., column chromatography) for pharmaceutical applications.

-

Byproduct Formation: Over-oxidation to quinoline N,N-dioxides has been observed in analogous systems, requiring precise stoichiometric control.

-

Catalyst Loading: Reducing tungstate loading below 1 mol% could improve cost-efficiency but may compromise reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the oxide group back to the parent quinoline derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: 2-Chloro-5,6,7,8-tetrahydroquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. In particular, studies have shown that 2-chloro-5,6,7,8-tetrahydroquinoline 1-oxide and its derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall formation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation and pain associated with conditions like arthritis and neuropathic pain. For instance, certain derivatives have been shown to effectively reverse thermal hyperalgesia in rat models .

Nitric Oxide Synthase Inhibition

Recent studies have focused on the compound's potential as an inhibitor of nitric oxide synthase (NOS). Compounds derived from tetrahydroquinoline structures have been synthesized and evaluated for their ability to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurogenic inflammation and pain pathways .

Drug Development

The structural characteristics of this compound make it a candidate for drug development targeting various diseases, including cancer and cardiovascular conditions. Its derivatives are being explored for their therapeutic potential in modulating nitric oxide levels within biological systems, which is critical for vascular health .

Case Studies

Several case studies highlight the applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of tetrahydroquinoline derivatives revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics used in clinical practice . -

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats with induced arthritis, administration of the compound resulted in a marked reduction in paw swelling and pain scores compared to control groups. This suggests a potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include derivatives with substitutions at different positions (C2, C4) or additional functional groups (e.g., nitro, methyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Crystallographic and Conformational Differences

- The parent 5,6,7,8-tetrahydroquinoline 1-oxide adopts a half-chair/sofa conformation in its fused-ring system, with asymmetry parameters ΔCₛ = 13.4° and ΔC₂ = 11.2° . The N-oxide group participates in hydrogen bonding, forming a 3D network along the [101] axis .

- Chlorinated derivatives (e.g., 2-chloro-1-oxide) likely exhibit similar conformations but with altered bond angles due to steric and electronic effects from the Cl substituent. No crystallographic data for the chlorinated oxide is available in the provided evidence.

Biological Activity

2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and other pharmacological effects based on recent studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways. Specifically, it has been shown to increase the levels of active caspase-3, which plays a crucial role in the apoptotic process .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance:

- Cell Lines Tested : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (human colon cancer) and A549 (non-small cell lung cancer) cells.

- Mechanism : Treatment with this compound resulted in a marked increase in apoptotic cells after 24 hours of exposure. A study indicated a 3.9-fold increase in apoptosis compared to control groups .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| HCT-116 | Not specified | Significant increase |

| A549 | Not specified | Significant increase |

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antioxidant Activity : Compounds derived from tetrahydroquinoline structures have been reported to exhibit antioxidant properties superior to Vitamin C .

- Enzyme Inhibition : Some studies suggest that related compounds can act as inhibitors for enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are critical in cancer proliferation and survival pathways .

Case Studies

Several case studies have explored the biological activity of tetrahydroquinoline derivatives:

- Apoptosis Induction : In one study involving HCT-116 cells treated with tetrahydroquinoline derivatives, researchers observed a significant increase in early and late apoptotic fractions after treatment with the compound. This was assessed using flow cytometry techniques .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against different cell lines and reported that modifications at specific positions enhanced their anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5,6,7,8-tetrahydroquinoline 1-oxide?

- The compound can be synthesized via oxidation of 5,6,7,8-tetrahydroquinoline using hydrogen peroxide or meta-chloroperbenzoic acid (MCPBA). A novel catalytic method employs oxone (KHSO₅), thallous acetate (TlOAc), and iodobenzene (PhI) in a water-acetonitrile solution at room temperature, yielding high purity with minimal side products .

- Key steps : Dissolve 5,6,7,8-tetrahydroquinoline in acetonitrile/water, add PhI and TlOAc catalysts, followed by oxone as the oxidizing agent. Monitor reaction progress via H NMR for the disappearance of the starting material.

Q. How is the crystal structure of this compound characterized?

- Single-crystal X-ray diffraction reveals an orthorhombic lattice (space group Pbca) with two independent molecules in the asymmetric unit and a water molecule forming O–H⋯O hydrogen bonds. The saturated six-membered ring adopts a half-chair/sofa conformation, stabilized by weak C–H⋯O interactions .

- Methodology : Use Bruker SMART APEXII CCD diffractometer with Mo Kα radiation. Refine structures using SHELXS97/SHELXL97 software (R factor: ~0.051).

Q. What safety protocols are recommended for handling this compound?

- Due to potential hazards (e.g., skin/eye irritation, respiratory sensitization), use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and direct contact. Store under inert atmosphere at 2–8°C .

- Emergency measures : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists.

Advanced Research Questions

Q. How does this compound participate in Boekelheide rearrangement?

- The N-oxide group facilitates rearrangement under thermal or acidic conditions, forming substituted quinolines. For example, heating with acetic anhydride triggers ring expansion, yielding chlorinated quinoline derivatives with potential bioactivity .

- Experimental design : React the compound with Ac₂O at 120°C for 4 hours. Monitor via TLC and characterize products using C NMR and high-resolution mass spectrometry (HRMS).

Q. What role does this compound play in coordination chemistry?

- The N-oxide moiety acts as a ligand, coordinating with transition metals (e.g., Cu(I), Ru(II)) to form complexes for catalytic applications. For instance, ruthenium complexes derived from 8-amino-tetrahydroquinoline analogues show promise in hydrogenation and oxidation reactions .

- Case study : Synthesize a RuCl₂(PPh₃)₂ complex by reacting the compound with RuCl₂(PPh₃)₃ in dichloromethane. Confirm coordination via P NMR shifts and X-ray crystallography.

Q. How can conflicting spectral data for reaction intermediates be resolved?

- Contradictions in H NMR signals (e.g., broad vs. sharp peaks) may arise from dynamic exchange processes. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, cooling to −40°C can resolve splitting caused by ring puckering .

- Validation : Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set).

Q. What biological activities are associated with structurally related tetrahydroquinoline derivatives?

- Analogues like 8-substituted 2-methyl-5,6,7,8-tetrahydroquinolines exhibit antihyperlipidemic activity, reducing cholesterol (68–81%) and triglycerides (59–80%) in vivo via HMG-CoA reductase inhibition. Docking studies suggest hydrophobic interactions with the enzyme’s active site .

- Testing protocol : Administer derivatives orally (25 mg/kg/day) to hyperlipidemic rodent models. Measure serum lipid profiles after 14 days.

Q. What strategies optimize nucleophilic substitution at the chloro position?

- The chloro group undergoes SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis (100°C, 30 min) improves yields (>85%) compared to traditional reflux .

- Example : React with morpholine in DMF at 120°C for 2 hours. Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.